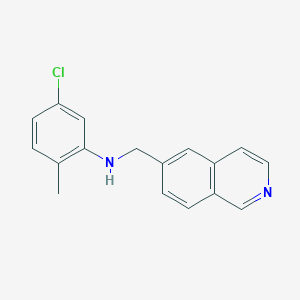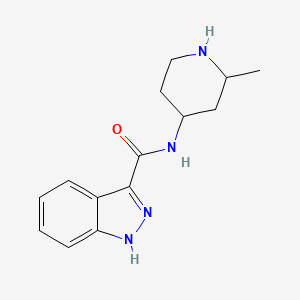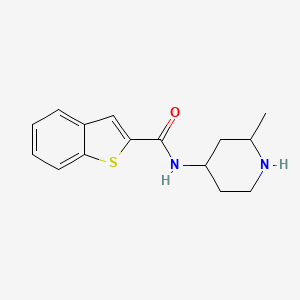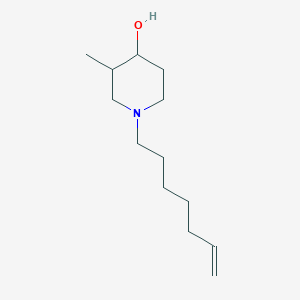
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, also known as CQ1, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has also been shown to have other biochemical and physiological effects. For example, studies have shown that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is its potential toxicity, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One area of research could focus on further elucidating the mechanism of action of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, in order to better understand how it inhibits the growth of cancer cells. Another area of research could focus on developing new derivatives of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline that have improved efficacy and reduced toxicity. Additionally, research could be conducted to explore the potential applications of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in other fields, such as neurology or infectious disease.
Métodos De Síntesis
The synthesis of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is a complex process that involves several steps. The starting material for the synthesis is 6-chloro-2-methylaniline, which is reacted with 2-iodoisoquinoline in the presence of a palladium catalyst to form the intermediate product. The intermediate product is then treated with sodium hydride and chloroacetyl chloride to produce the final product, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline.
Aplicaciones Científicas De Investigación
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research for 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its use as a potential anticancer agent. Studies have shown that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
IUPAC Name |
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-12-2-5-16(18)9-17(12)20-10-13-3-4-15-11-19-7-6-14(15)8-13/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGHORZRNPTDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)






![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)
![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)
![1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)